
Yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Yl)acetic acid, also known as imidazol-1-yl-acetic acid, is a compound characterized by the presence of an imidazole ring attached to an acetic acid moiety. This compound is of significant interest due to its role as an intermediate in the synthesis of various pharmaceuticals and its biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of imidazol-1-yl-acetic acid can be achieved through N-alkylation of imidazole using tert-butyl chloroacetate, followed by a non-aqueous ester cleavage of the resulting imidazol-1-yl-acetic acid tert-butyl ester in the presence of titanium tetrachloride . This method is practical and convenient for laboratory-scale synthesis.
Industrial Production Methods
Industrial production of imidazol-1-yl-acetic acid typically involves similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
Imidazol-1-yl-acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding carboxylic acid derivatives.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: The imidazole ring allows for various substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various imidazole derivatives, which are valuable intermediates in pharmaceutical synthesis .
Applications De Recherche Scientifique
Imidazol-1-yl-acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its role in metabolic pathways and as a potential biomarker.
Industry: It is used in the production of pharmaceuticals and as a precursor in the synthesis of agrochemicals.
Mécanisme D'action
The mechanism of action of imidazol-1-yl-acetic acid involves its interaction with specific molecular targets. It can inhibit enzymes such as phospholipase A2 and interact with proteins involved in cell signaling pathways. These interactions lead to various biological effects, including anti-inflammatory and anticancer activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar structural features but different biological functions.
Thiazole derivatives: Compounds with a thiazole ring that exhibit diverse biological activities.
Uniqueness
Imidazol-1-yl-acetic acid is unique due to its specific imidazole ring structure, which imparts distinct chemical reactivity and biological activity. Its role as an intermediate in the synthesis of important pharmaceuticals further highlights its significance .
Propriétés
Numéro CAS |
1263284-22-5 |
|---|---|
Formule moléculaire |
C12H14ClNO2 |
Poids moléculaire |
239.70 g/mol |
Nom IUPAC |
2-(2-amino-6-chloro-1,2,3,4-tetrahydronaphthalen-1-yl)acetic acid |
InChI |
InChI=1S/C12H14ClNO2/c13-8-2-3-9-7(5-8)1-4-11(14)10(9)6-12(15)16/h2-3,5,10-11H,1,4,6,14H2,(H,15,16) |
Clé InChI |
ZKRGSQHRKXHCJJ-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C=CC(=C2)Cl)C(C1N)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


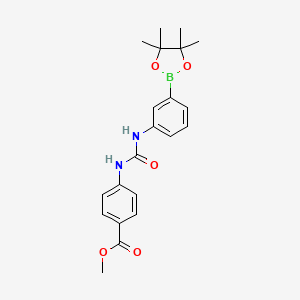


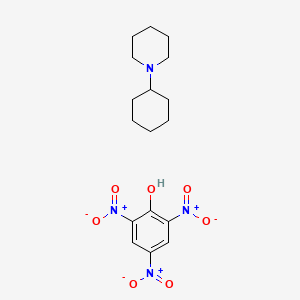




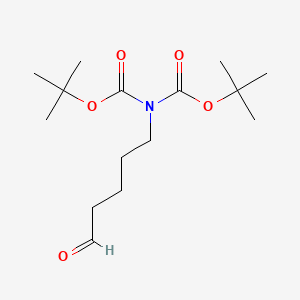
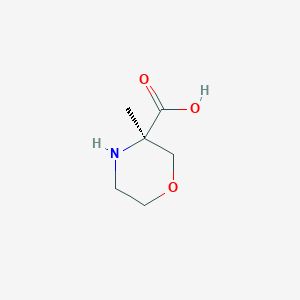

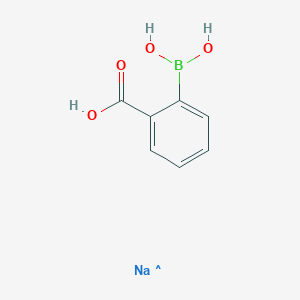
![2,8-di-Boc-2,8-DIAZA-SPIRO[5.4]DECAN-1-ONE](/img/structure/B12337312.png)
![(1S,8S,9R)-11-(2-hydroxyethyl)-1,5,9-trimethyl-14,15,16-trioxa-11-azatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one](/img/structure/B12337326.png)
